7-(3-(allyloxy)-2-hydroxypropyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(3-(allyloxy)-2-hydroxypropyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes an allyloxy group, a hydroxypropyl group, and a bromine atom attached to the purine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(allyloxy)-2-hydroxypropyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Alkylation: The initial step involves the alkylation of 1,3-dimethylxanthine with an appropriate allyl halide to introduce the allyloxy group.
Bromination: The next step involves the selective bromination of the purine ring at the 8-position using a brominating agent such as N-bromosuccinimide (NBS).
Hydroxylation: The final step involves the hydroxylation of the propyl chain using a suitable oxidizing agent to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3-(allyloxy)-2-hydroxypropyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding de-brominated compound.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
7-(3-(allyloxy)-2-hydroxypropyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized purine derivatives.
Mechanism of Action
The mechanism of action of 7-(3-(allyloxy)-2-hydroxypropyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the hydroxypropyl group allows the compound to form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Similar Compounds
7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks the bromine atom, which may affect its biological activity.
8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks the allyloxy and hydroxypropyl groups, which may reduce its versatility in chemical reactions.
7-(3-(allyloxy)-2-hydroxypropyl)-1H-purine-2,6(3H,7H)-dione: Lacks the methyl groups, which may influence its solubility and reactivity.
Uniqueness
The unique combination of functional groups in 7-(3-(allyloxy)-2-hydroxypropyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione imparts specific chemical and biological properties that are not observed in similar compounds. This makes it a valuable compound for various research applications and a potential candidate for drug development.
Properties
IUPAC Name |
8-bromo-7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4O4/c1-4-5-22-7-8(19)6-18-9-10(15-12(18)14)16(2)13(21)17(3)11(9)20/h4,8,19H,1,5-7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFAYMDKWRWYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(COCC=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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